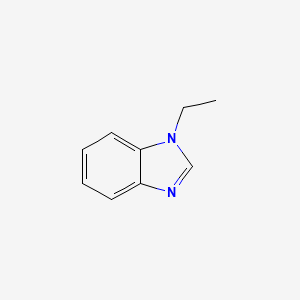

N-Ethylbenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNMLOGVAVGQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333131 | |

| Record name | 1-Ethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7035-68-9 | |

| Record name | 1-Ethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N Ethylbenzimidazole

Classical Synthesis Routes

The traditional approaches to synthesizing the N-Ethylbenzimidazole core often involve condensation and cyclization reactions of appropriately substituted benzene (B151609) derivatives. These methods are well-established and have been widely used for the preparation of various benzimidazole (B57391) derivatives.

Condensation Reactions of o-Phenylenediamine (B120857) Derivatives with Ethyl Formate

A fundamental and widely practiced method for the synthesis of the benzimidazole scaffold is the Phillips-Ladenburg synthesis, which involves the condensation of o-phenylenediamine or its derivatives with carboxylic acids or their corresponding esters. In the context of N-Ethylbenzimidazole, this would typically involve the reaction of N-ethyl-o-phenylenediamine with a source of a formyl group, such as ethyl formate.

The reaction is generally carried out by heating the reactants, often in the presence of an acid catalyst or under high-temperature conditions. For instance, heating N-ethyl-o-phenylenediamine with formic acid is a direct approach. lookchem.comijariie.com The mechanism involves the initial formation of an N-formyl derivative of the diamine, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the imidazole (B134444) ring.

A general procedure for the synthesis of benzimidazoles involves heating o-phenylenediamine with formic acid. cutm.ac.inscribd.comorgsyn.orglabmonk.com For the synthesis of N-Ethylbenzimidazole, N-ethyl-o-phenylenediamine would be used as the starting material. The reaction typically proceeds by heating the mixture, for example, on a water bath at 100°C for a couple of hours. Following the reaction, the mixture is cooled, and a base, such as 10% sodium hydroxide (B78521) solution, is added to neutralize any excess acid and precipitate the crude product. cutm.ac.inscribd.com Purification is then carried out, commonly by recrystallization from boiling water after treatment with decolorizing carbon. cutm.ac.inscribd.comlabmonk.com

Cyclization Reactions with 1-Ethyl-Substituted Precursors

Another classical approach involves the cyclization of precursors where the ethyl group is already attached to one of the nitrogen atoms of the benzene ring derivative. A key precursor for this method is an N-ethyl-substituted o-nitroaniline, such as N-ethyl-2-nitroaniline. The synthesis of this precursor can be achieved, for example, by the reaction of 2-fluoronitrobenzene with ethylamine. google.com

The synthesis of N-Ethylbenzimidazole from N-ethyl-2-nitroaniline involves a reduction of the nitro group to an amino group, followed by cyclization with a suitable C1 source. For instance, the reduction can be carried out using various reducing agents, such as tin(II) chloride, followed by reaction with formic acid or an equivalent reagent to facilitate the ring closure. rhhz.netnih.gov

Alternatively, N-alkylation of a pre-formed benzimidazole ring is a common strategy to introduce the ethyl group. researchgate.netinstras.comnih.gov This involves the reaction of benzimidazole with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base. The base, such as potassium carbonate or sodium hydroxide, deprotonates the N-H of the imidazole ring, forming a benzimidazolide (B1237168) anion which then acts as a nucleophile to attack the ethyl halide. researchgate.netnih.gov The reaction is often carried out in a polar solvent like acetonitrile (B52724) or dimethylformamide. researchgate.netnih.gov

Advanced and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, use less hazardous materials, and employ more energy-efficient processes.

Utilizing Carbon Dioxide and Hydrogen as Cyclizing Agents

A notable green chemistry approach for the synthesis of benzimidazoles involves the use of carbon dioxide (CO2) as a renewable and non-toxic C1 source, in conjunction with a source of hydrogen. While not specifically detailed for N-Ethylbenzimidazole, the general methodology has been reported for the synthesis of other benzimidazole derivatives and holds potential for this specific compound.

In one such method, ortho-phenylenediamines react with CO2 and a hydrogen source, like dimethylamine (B145610) borane (B79455) (DMAB), catalyzed by copper nanoparticles supported on urea-derived porous graphitic carbon nitride (Cu@U-g-C3N4). mdpi.com The reaction is typically carried out under a CO2 atmosphere in a green solvent system, such as a mixture of Polarclean and water, at elevated temperatures. mdpi.com This method offers a sustainable route to benzimidazoles with high atom economy and the use of a recyclable catalyst. mdpi.com The application of this method to N-ethyl-o-phenylenediamine could potentially yield N-Ethylbenzimidazole in an environmentally friendly manner.

Photocatalytic Synthesis Methods

Photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and the use of light as a clean energy source. The photocatalytic synthesis of benzimidazoles, including N-ethylated derivatives, has been demonstrated using semiconductor photocatalysts.

A study on the sustainable photocatalytic synthesis of benzimidazoles employed metal-loaded titanium dioxide co-doped with boron and nitrogen (M/TiO2-B,N) as the photocatalyst. cnr.it The reaction utilizes ethanol (B145695) as a solvent, which also serves as a source of the aldehyde required for the cyclization process through photocatalytic dehydrogenation. cnr.it

Role of Metal Co-catalysts (e.g., Cu, Ag, Pd, Pt/TiO2-B,N)

The choice of metal co-catalyst deposited on the TiO2-B,N support has been shown to significantly influence the selectivity of the photocatalytic reaction. cnr.it

Cu and Ag Co-catalysts: In the photocatalytic synthesis of 2-methyl-1H-benzimidazole from a nitro-precursor in ethanol, the use of copper (Cu) and silver (Ag) as co-catalysts on the TiO2-B,N support led to the formation of N-ethyl-2-methyl-1H-benzimidazole as a notable by-product. cnr.it The formation of this N-ethylated product is attributed to the accumulation of acetaldehyde (B116499) from the photocatalytic dehydrogenation of ethanol, which can lead to the formation of a di-imine intermediate that subsequently cyclizes and reacts with the solvent. cnr.it In one reported experiment, the use of a Cu co-catalyst resulted in the formation of N-ethyl-2-methyl-1H-benzimidazole in a molar percentage of 3.1%. cnr.it

Pd and Pt Co-catalysts: In the same study, platinum (Pt) and palladium (Pd) co-catalysts on the TiO2-B,N support showed high selectivity towards the desired 2-methyl-1H-benzimidazole, with only trace amounts or no N-ethylated by-products being formed. cnr.it Pt, in particular, demonstrated high activity in hydrogen production, which facilitates the reduction of the nitro group precursor, and a low tendency to promote the side reactions leading to N-ethylation. cnr.it Pd, on the other hand, showed a high efficiency for hydrodehalogenation, which is a different type of side reaction. cnr.it

The following table summarizes the by-products observed in the photocatalytic synthesis of 2-methyl-1H-benzimidazole using different metal co-catalysts on a TiO2-B,N support.

| Metal Co-catalyst | N-ethyl-2-methyl-1H-benzimidazole (mol%) | Reference |

| Cu | 3.1 | cnr.it |

| Ag | Not specified, but observed | cnr.it |

| Pt | 0.84 | cnr.it |

| Pd | Not specified, but minimal | cnr.it |

Optimization of Reaction Conditions and Selectivity

The synthesis of N-ethylbenzimidazole is a well-established process, but achieving high yields and selectivity requires careful optimization of reaction conditions. Key parameters that influence the outcome of the synthesis include the choice of solvent, base, temperature, and reaction time.

One of the most common methods for the synthesis of N-ethylbenzimidazole involves the N-alkylation of benzimidazole with an ethylating agent, such as ethyl bromide or ethyl iodide. In this reaction, the selection of the base and solvent system is critical. A study detailing the synthesis of N-ethylbenzimidazole reported the use of potassium hydroxide as the base in dimethylformamide (DMF) as the solvent. This combination facilitates the deprotonation of the benzimidazole NH group, forming the corresponding anion, which then acts as a nucleophile, attacking the ethyl halide. The reaction is typically stirred at room temperature for an extended period, for example 24 hours, to ensure completion. ajptonline.com

Another approach involves the condensation of o-phenylenediamine with an ethyl-substituted carboxylic acid or its derivative. This method often requires acidic conditions and elevated temperatures to promote the cyclization and formation of the benzimidazole ring. The optimization of this pathway involves selecting the appropriate acid catalyst and controlling the temperature to maximize the yield and minimize the formation of byproducts.

The selectivity of the N-alkylation of benzimidazole is another important consideration. Since benzimidazole has two nitrogen atoms, there is a possibility of forming both 1-ethylbenzimidazole and 1,3-diethylbenzimidazolium (B12729539) salts. To selectively synthesize the mono-ethylated product, a careful control of the stoichiometry of the reactants is necessary. Using a slight excess of the ethylating agent can push the reaction towards the desired product, but a large excess should be avoided to prevent the formation of the dialkylated salt.

The choice of the leaving group on the ethylating agent can also affect the reaction rate. Ethyl iodide is generally more reactive than ethyl bromide, which can lead to shorter reaction times. However, ethyl bromide is often preferred due to its lower cost and easier handling.

A summary of typical reaction conditions for the synthesis of N-ethylbenzimidazole is presented in the table below.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Benzimidazole | Ethyl bromide, Potassium hydroxide | DMF | Room Temp. | 24 h | 80% | ajptonline.com |

| Benzimidazole | Ethyl bromide, Potassium hydroxide | DMSO | 18-20°C | 2 h | Not specified | chitkara.edu.in |

Synthesis of Substituted N-Ethylbenzimidazole Derivatives

The N-ethylbenzimidazole scaffold serves as a versatile platform for the synthesis of a wide array of substituted derivatives. These modifications can be introduced at various positions of the benzimidazole ring system, leading to compounds with diverse chemical properties. The primary methods for introducing this diversity include N-Mannich base formation, further N-alkylation, and electrophilic substitution on the benzene ring.

N-Mannich Base Formation

The Mannich reaction is a powerful tool for the functionalization of N-ethylbenzimidazole at the N-1 position. This one-pot, three-component condensation reaction involves an active hydrogen-containing compound (in this case, N-ethylbenzimidazole is not directly used, but rather a 2-substituted benzimidazole which is then ethylated or the reaction is performed on a pre-formed N-ethylbenzimidazole derivative), formaldehyde (B43269), and a primary or secondary amine. This reaction leads to the formation of N-aminomethyl derivatives, known as Mannich bases.

Several studies have reported the synthesis of N-Mannich bases derived from benzimidazole derivatives. For instance, a series of [1-(N-substituted amino) methyl]-2-ethyl benzimidazole derivatives has been synthesized through the condensation of 2-ethylbenzimidazole (B155763) with various substituted primary and secondary amines in the presence of paraformaldehyde and hydrochloric acid in methanol (B129727). niscpr.res.in The reaction mixture is typically stirred at room temperature and then refluxed to ensure the completion of the reaction. niscpr.res.inajphr.com

The general scheme for the N-Mannich base formation of a 2-substituted benzimidazole is as follows:

Scheme 1: General Synthesis of N-Mannich Bases of 2-Substituted Benzimidazoles

A 2-substituted benzimidazole is reacted with formaldehyde and a primary or secondary amine (R1R2NH) to yield the corresponding N-Mannich base.

A variety of amines can be employed in the Mannich reaction, leading to a diverse library of N-substituted derivatives. The choice of the amine component is crucial as it introduces different functional groups and steric bulk at the N-1 position, which can significantly influence the properties of the final compound.

N-Alkylation with Alkyl Halides

Further N-alkylation of N-ethylbenzimidazole can be achieved, leading to the formation of 1,3-disubstituted benzimidazolium salts. This reaction typically involves treating N-ethylbenzimidazole with an alkyl halide in a suitable solvent. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the N-3 nitrogen atom of N-ethylbenzimidazole attacks the electrophilic carbon of the alkyl halide.

The synthesis of such salts is often carried out at elevated temperatures to facilitate the reaction. For example, the reaction of two equivalents of an N-alkyl benzimidazole with a dihaloalkane, such as 1,3-(bromomethylene)benzene, in a solvent like 1,4-dioxane (B91453) at 80-100°C for 24 hours can afford the corresponding bis-benzimidazolium salt. nih.gov

The nature of the alkyl halide and the reaction conditions can be varied to control the outcome of the reaction. The use of more reactive alkylating agents, such as alkyl iodides, can lead to faster reaction rates compared to alkyl bromides or chlorides. The choice of solvent is also important, with polar aprotic solvents like DMF or acetonitrile being commonly used.

The formation of these 1,3-disubstituted benzimidazolium salts introduces a positive charge on the benzimidazole ring, which can significantly alter the electronic properties and reactivity of the molecule.

Introduction of Various Functional Groups via Electrophilic Substitution

The benzene ring of N-ethylbenzimidazole is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups at the 4, 5, 6, and 7-positions. The electron-donating nature of the fused imidazole ring activates the benzene ring towards electrophilic attack. The position of substitution is influenced by the electronic effects of the imidazole ring and the ethyl group on the nitrogen atom. Generally, positions 5 and 6 are the most reactive towards electrophiles. longdom.orgthieme-connect.de

Common electrophilic substitution reactions that can be carried out on the benzimidazole ring include halogenation and nitration.

Halogenation: Bromination of 2-amino-1-ethylbenzimidazole using hydrobromic acid can lead to a mixture of monobromo-substituted products, with the bromine atom being incorporated at the 5 and 6 positions. researchgate.net More vigorous conditions, such as the use of potassium bromate (B103136), can lead to the formation of the 5,6-dibromo derivative. researchgate.net

Nitration: The nitration of N-substituted benzimidazoles can be achieved using a mixture of nitric acid and sulfuric acid. For example, the nitration of 2-amino-1-methylbenzimidazole (B158349) with potassium nitrate (B79036) in concentrated sulfuric acid at low temperatures yields a mixture of 5- and 6-nitro derivatives. researchgate.net

The introduction of these functional groups through electrophilic substitution provides a valuable method for further modifying the properties of N-ethylbenzimidazole and creating a diverse range of derivatives for various applications.

A summary of representative electrophilic substitution reactions on benzimidazole derivatives is provided in the table below.

| Reaction | Reagents | Substrate | Product(s) | Reference |

| Bromination | Hydrobromic acid | 2-Amino-1-ethylbenzimidazole | Mixture of 5- and 6-bromo derivatives | researchgate.net |

| Bromination | Potassium bromate | 2-Amino-1-ethylbenzimidazole | 5,6-Dibromo derivative | researchgate.net |

| Nitration | Potassium nitrate, Sulfuric acid | 2-Amino-1-methylbenzimidazole | Mixture of 5- and 6-nitro derivatives | researchgate.net |

Chemical Reactivity and Transformation Studies of N Ethylbenzimidazole

Oxidation Reactions

Oxidation of N-ethylbenzimidazole primarily targets the lone pair of electrons on the unsubstituted nitrogen atom (N-3), leading to the formation of N-oxides. The benzimidazole (B57391) ring itself is relatively resistant to oxidation. cnr.it

The principal product of the oxidation of N-substituted benzimidazoles is the corresponding N-oxide. smolecule.comsmolecule.com This occurs at the tertiary nitrogen atom (N-3) of the imidazole (B134444) ring. For instance, the oxidation of 1-ethyl-1H-benzimidazole-2-carboxylic acid yields the corresponding 1-ethyl-1H-benzimidazole-3-oxide-2-carboxylic acid. smolecule.com Attempts to oxidize alkyl side chains on the benzimidazole ring, such as converting a 2-ethyl group to a 2-acetyl group using standard oxidizing agents, have often been unsuccessful, highlighting the stability of the core structure and the propensity for N-oxidation. researchgate.net

A variety of oxidizing agents can be employed to achieve the N-oxidation of N-ethylbenzimidazole derivatives. The choice of reagent and conditions depends on the specific substrate and desired yield.

Commonly used reagents include peroxy acids and hydrogen peroxide. smolecule.comsmolecule.com These reactions are typically performed in organic solvents at or below room temperature. Stronger oxidizing agents like chromium(VI) reagents may not yield the expected oxidation product; for example, the reaction of 2-ethylbenzimidazole (B155763) with chromium trioxide in aqueous acetic acid resulted in the formation of a benzimidazolium dichromate salt rather than the oxidized product.

Table 1: Reagents and Conditions for N-Oxidation of Benzimidazole Derivatives

| Reagent | Typical Conditions | Product | Reference(s) |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid, elevated temperatures | N-Oxide | smolecule.com |

| m-Chloroperbenzoic acid (m-CPBA) | Organic solvent (e.g., CH₂Cl₂) | N-Oxide | smolecule.com |

Formation of N-Oxides

Reduction Reactions

The benzimidazole nucleus is notably stable and generally resistant to reduction under standard catalytic hydrogenation conditions. pharmainfo.iniosrphr.org However, substituents on the ring system, particularly nitro groups, are readily reduced.

The term "amine derivatives" in the context of benzimidazole reduction most commonly refers to the conversion of a nitro group on the benzene (B151609) portion of the molecule into an amino group. For example, a nitro-substituted N-ethylbenzimidazole can be reduced to form an amino-N-ethylbenzimidazole. nih.gov

Reduction of the imidazole ring itself is more challenging. While some benzimidazole derivatives can be reduced to dihydro or tetrahydrobenzimidazoles under specific, often harsh, conditions, the N-ethylbenzimidazole core is typically preserved. smolecule.comiosrphr.org The reduction of functional groups on side chains attached to the ring is also a common transformation, such as the reduction of a ketone to a hydroxyl group using sodium borohydride, which leaves the benzimidazole ring intact. researchgate.net

The reagents for reduction are chosen based on the functional group being targeted. For the highly common reduction of a nitro group, catalytic hydrogenation or metal/acid systems are effective.

Table 2: Reagents and Conditions for Reduction of Substituted Benzimidazoles

| Reagent | Substrate | Product | Reference(s) |

|---|---|---|---|

| Tin(II) Chloride (SnCl₂) | Nitro-substituted benzimidazole | Amino-substituted benzimidazole | nih.gov |

| Sodium Borohydride (NaBH₄) | Benzimidazole with reducible side-chain | Side-chain reduced product | researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Benzimidazole derivative | Reduced derivative | smolecule.com |

Formation of Amine Derivatives

Substitution Reactions

N-Ethylbenzimidazole undergoes both electrophilic substitution on the fused benzene ring and nucleophilic substitution, primarily at the C-2 position of the imidazole ring.

Electrophilic Substitution: Electrophilic attack occurs on the electron-rich benzene ring. In N-substituted benzimidazoles, the positions are no longer equivalent through tautomerism. The preferred sites for electrophiles like nitro or bromo groups are the 5- and 6-positions. pharmainfo.iniosrphr.orglongdom.org Studies on N-substituted benzimidazoles indicate a general reactivity order for electrophilic substitution as 5 > 7 > 6, 4 >> 2. thieme-connect.de Nitration with nitric acid in a sulfuric acid medium typically yields the 5-nitro and 6-nitro derivatives. nih.govresearchgate.net Similarly, bromination with reagents like hydrobromic acid or potassium bromate (B103136) introduces bromine atoms at the 5- and 6-positions. longdom.orgresearchgate.net

Nucleophilic Substitution: The C-2 position of the imidazole ring is susceptible to nucleophilic attack, a reaction that is facilitated by the N-1 ethyl group which prevents the formation of an unreactive anion. longdom.org This allows for the introduction of various functional groups. For instance, 1-ethyl-2-chlorobenzimidazole can react with nucleophiles to replace the chlorine atom. researchgate.net The synthesis of derivatives such as 1-ethyl-1H-benzimidazole-2-thiol and 1-ethyl-1H-benzimidazole-2-sulfonic acid demonstrates the viability of nucleophilic substitution at this position. lookchem.comsmolecule.com

Table 3: Substitution Reactions of N-Ethylbenzimidazole Derivatives

| Reaction Type | Reagent(s) | Position(s) | Product Type | Reference(s) |

|---|---|---|---|---|

| Electrophilic (Nitration) | HNO₃ / H₂SO₄ | 5- and 6- | Nitro-N-ethylbenzimidazole | pharmainfo.iniosrphr.orgresearchgate.net |

| Electrophilic (Bromination) | HBr or KBrO₃ | 5- and 6- | Bromo-N-ethylbenzimidazole | longdom.orgresearchgate.net |

| Nucleophilic | Thiourea | 2- | 1-Ethyl-1H-benzimidazole-2-thiol | lookchem.com |

Nucleophilic Substitution at the Nitrogen Atom

The N-Ethylbenzimidazole molecule contains two nitrogen atoms within its heterocyclic imidazole ring. The N-1 atom is bonded to the ethyl group, while the N-3 atom possesses a lone pair of electrons, making it nucleophilic. This electronic configuration allows for further substitution reactions, primarily at the N-3 position. The most common reaction is quaternization, where the N-3 nitrogen attacks an electrophile, typically an alkyl halide, resulting in the formation of a 1-ethyl-3-alkyl-benzimidazolium salt. googleapis.com

This quaternization is a type of nucleophilic substitution reaction that is fundamental in the synthesis of various N-heterocyclic carbene (NHC) precursors and ionic liquids. ikm.org.myresearchgate.net The reaction generally proceeds by treating the N-ethylbenzimidazole with an alkylating agent, which leads to the formation of a new carbon-nitrogen bond and a positively charged benzimidazolium cation. ikm.org.mynih.gov

Research has demonstrated this reactivity with a variety of alkylating agents. For instance, N-substituted benzimidazoles can be refluxed with different alkyl halides in a solvent like dimethylformamide (DMF) to produce asymmetrically substituted benzimidazolium salts. mjcce.org.mk Similarly, the reaction of N-alkylbenzimidazoles with 1,2-bis(bromomethylene)benzene is used to synthesize bis-benzimidazolium salts. ikm.org.my The quaternization reaction is a versatile method for creating a diverse range of benzimidazolium salts with varied substituents. researchgate.net

| N-Substituted Benzimidazole | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 1-(4-isopropylbenzyl)benzimidazole | 2-(2-bromoethyl)-1,3-dioxane | DMF, 80°C, 8h | 1-(2-(1,3-dioxan-2-yl)ethyl)-3-(4-isopropylbenzyl)-1H-benzimidazol-3-ium bromide | mjcce.org.mk |

| n-Ethylbenzimidazole | N-(2-bromoethyl)-N'-benzyl benzimidazolium bromide | Acetonitrile (B52724), Reflux, 24h | Asymmetric bis-benzimidazolium salt | ikm.org.my |

| 1-(2-diisopropylaminoethyl)benzimidazole | Alkyl halides | DMF | 1-(2-diisopropylaminoethyl)-3-alkylbenzimidazolium salts | researchgate.net |

| 2-methyl-N-ethylbenzimidazole | Iodoethane | 1,2-dichlorobenzene, Reflux, 36h | 1,3-diethyl-2-methyl-1H-benzimidazol-3-ium iodide | google.com |

Electrophilic Substitution on the Benzimidazole Ring

Electrophilic aromatic substitution is a characteristic reaction of the benzene portion of the N-Ethylbenzimidazole molecule. The fused imidazole ring, particularly the nitrogen atoms, influences the reactivity and regioselectivity of the substitution. The N-1 atom, with its electron-donating ethyl group, and the N-3 atom collectively activate the benzene ring towards electrophilic attack. thieme-connect.de Because the molecule is N-substituted, the symmetry of the parent benzimidazole is lost, making the 4, 7, 5, and 6 positions non-equivalent. thieme-connect.de

Experimental results and theoretical calculations indicate that electrophilic substitution occurs preferentially at the 5- and 6-positions, which are the most reactive sites. longdom.orgresearchgate.net If these positions are blocked, substitution can also occur at the 4- or 7-positions. researchgate.net

Key examples of electrophilic substitution reactions include:

| Starting Material | Reagent/Conditions | Reaction Type | Product(s) | Reference |

|---|---|---|---|---|

| 2-Amino-1-methyl(ethyl)benzimidazole | Hydrobromic acid, room temp. | Bromination | Mixture of 5-bromo and 6-bromo derivatives | longdom.org |

| 2-Amino-1-methylbenzimidazole | Potassium nitrate (B79036), conc. H₂SO₄, -5°C | Nitration | Mixture of 5-nitro and 6-nitro derivatives | researchgate.net |

| General Benzimidazoles | Conc. HNO₃, Conc. H₂SO₄ | Nitration | 5(6)-Nitrobenzimidazole | researchgate.net |

Coordination Chemistry and Metal Complexation of N Ethylbenzimidazole

Structural Elucidation of Metal-N-Ethylbenzimidazole Complexes

A variety of advanced analytical techniques are employed to determine the precise structures of metal complexes containing N-ethylbenzimidazole, providing detailed information on bond lengths, coordination geometries, and the local environment of the metal atom.

X-ray Absorption Spectroscopy (XAS), including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) analysis, is a powerful tool for probing the local atomic structure of metal complexes in various states. This technique has been used to characterize heteroleptic complexes of Cu(II), Co(II), Zn(II), and Ni(II) that include the 2-amino-1-ethylbenzimidazole ligand. researchgate.netorcid.orgjournal-vniispk.ru Analysis of the XANES and EXAFS regions of the spectra allows for the determination of the oxidation state and coordination environment of the metal center. researchgate.net For example, XAS was used to determine the structure of a zinc complex in a series of mixed ligand metal-chelates. researchgate.net

For instance, the crystal structure of a zinc(II) complex, [Zn(PEBI)₂Cl₂], was determined to have a tetrahedral geometry, with the zinc atom coordinated to two chloride ions and two nitrogen atoms from the benzimidazole (B57391) rings. tubitak.gov.tr Similarly, a nickel(II) complex with a 2-amino-1-(2-ethylsulfonyl)ethylbenzimidazole (seabz) ligand, [Ni(seabz)₂Cl₂], was found to possess a distorted tetrahedral geometry. mdpi.com

The structural data obtained from these studies are crucial for understanding the nature of the metal-ligand interactions and the factors that influence the geometry of the complexes.

Interactive Data Table: Selected Crystallographic Data for Metal-Benzimidazole Derivative Complexes

Below are tables summarizing key structural parameters for representative metal complexes containing ligands derived from or related to N-ethylbenzimidazole, as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for a Zn(II) Complex Complex: Dichlorobis{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole-κN³}zinc(II) ([Zn(PEBI)₂Cl₂])

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₈H₃₈Cl₂N₆Zn |

| Formula Weight | 615.01 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.035(3) |

| b (Å) | 10.134(2) |

| c (Å) | 18.291(4) |

| β (°) | 101.45(3) |

| Volume (ų) | 2907.3(10) |

| Z | 4 |

Data sourced from reference tubitak.gov.tr

Table 2: Selected Bond Lengths and Angles for [Zn(PEBI)₂Cl₂]

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Zn1-N3 | 2.023(3) | N3-Zn1-N3ⁱ | 114.3(2) |

| Zn1-Cl1 | 2.2515(11) | N3-Zn1-Cl1 | 110.19(9) |

| N3-Zn1-Cl1ⁱ | 107.82(9) | ||

| Cl1-Zn1-Cl1ⁱ | 106.31(6) |

Symmetry code: (i) -x, y, 3/2-z. Data sourced from reference tubitak.gov.tr

Table 3: Crystal Data and Structure Refinement for a Ni(II) Complex Complex: [Ni(seabz)₂Cl₂]

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₂H₃₀Cl₂N₆NiO₄S₂ |

| Formula Weight | 684.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.4284(4) |

| b (Å) | 16.5960(7) |

| c (Å) | 17.0607(7) |

| β (°) | 101.995(4) |

| Volume (ų) | 2888.6(2) |

| Z | 4 |

Data sourced from reference mdpi.com

Table 4: Selected Bond Lengths and Angles for [Ni(seabz)₂Cl₂]

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Ni-N3A | 2.021(2) | N3A-Ni-N3B | 112.91(8) |

| Ni-N3B | 2.025(2) | N3A-Ni-Cl1 | 111.41(6) |

| Ni-Cl1 | 2.2619(7) | N3B-Ni-Cl1 | 102.71(6) |

| Ni-Cl2 | 2.2625(7) | N3A-Ni-Cl2 | 106.82(6) |

| N3B-Ni-Cl2 | 116.81(6) | ||

| Cl1-Ni-Cl2 | 106.84(3) |

Data sourced from reference mdpi.com

Elemental Analysis and Magnetic Measurements

Elemental analysis is a fundamental technique used to confirm the stoichiometry of newly synthesized coordination compounds. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the calculated values for a proposed formula, researchers can verify the composition of the metal-ligand complex. This analysis is crucial for establishing the ratio of metal ions to N-Ethylbenzimidazole (NEB) ligands and any other coordinated species like anions or solvent molecules.

For instance, in the characterization of complexes involving N-ethylbenzimidazole (referred to in some studies as PEBI), the found elemental percentages are typically in close agreement with the calculated values, confirming the proposed structures. tubitak.gov.tr Similarly, studies on related 2-amino-1-ethylbenzimidazole derivatives show that the experimental C, H, and N values match the calculated percentages for the proposed formulas, such as [Ni(seabz)₂Cl₂] and [Cu(sfabz)₂Br₂], validating their composition. mdpi.compreprints.org

Magnetic susceptibility measurements provide valuable insight into the electronic structure and stereochemistry of transition metal complexes. The effective magnetic moment (μ_eff), calculated from these measurements and typically reported in Bohr magnetons (B.M.), indicates the number of unpaired electrons on the central metal ion.

Diamagnetic complexes , such as those with Zn(II), Cd(II), or Ag(I), have no unpaired electrons and are repelled by a magnetic field. Their magnetic moments are close to zero. tubitak.gov.trnih.gov

Paramagnetic complexes , containing metal ions like Fe(II), Co(II), or Cu(II), possess unpaired electrons and are attracted to a magnetic field. The magnitude of the magnetic moment helps in determining the oxidation state and coordination geometry of the metal. For example, Fe(II) complexes with N-ethylbenzimidazole have been reported with magnetic moments around 5.03-5.11 B.M., which is characteristic of high-spin octahedral or tetrahedral geometry. tubitak.gov.tr Co(II) complexes with the same ligand show magnetic moments in the range of 4.07-4.42 B.M., consistent with a tetrahedral environment. tubitak.gov.trresearchgate.net Cu(II) complexes typically exhibit magnetic moments corresponding to one unpaired electron. researchgate.net

Table 1: Representative Elemental Analysis and Magnetic Moment Data for Benzimidazole-type Complexes

Complex Formula Element Calculated (%) Found (%) Magnetic Moment (μ_eff) [B.M.] Reference [Fe(PEBI)₂Cl₂] C 49.46 49.73 5.11 H 4.61 4.58 N 12.82 12.71 [Co(PEBI)₂Cl₂] C 49.11 49.20 4.42 H 4.58 4.52 N 12.73 12.60 [Zn(PEBI)₂Cl₂] C 48.51 48.60 Diamagnetic H 4.53 4.48 N 12.58 12.45

Spectroscopic Characterization of Coordination Compounds

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for determining how a ligand coordinates to a metal ion. When N-Ethylbenzimidazole binds to a metal, characteristic shifts in its vibrational frequencies are observed. The most significant change typically occurs in the stretching vibration of the C=N bond within the imidazole (B134444) ring. nih.gov

In the free N-Ethylbenzimidazole ligand, the ν(C=N) stretch appears at a specific wavenumber. Upon coordination to a metal ion through the lone pair of the sp²-hybridized nitrogen atom, this band shifts, usually to a lower frequency (a redshift), although shifts to higher frequencies have also been reported. researchgate.net This shift indicates a change in the electron density and bond order of the C=N bond, confirming the coordination of the imidazole nitrogen to the metal center. researchgate.netmjcce.org.mk

For example, in complexes of N-substituted benzimidazoles, the ν(C=N) band shifts from its position in the free ligand, signifying complex formation. tubitak.gov.tr In studies of silver(I) N-heterocyclic carbene (NHC) complexes derived from N-ethylbenzimidazole, a notable shift in the C-N stretching vibration is observed, indicating coordination at the C2 carbon. ikm.org.my Additionally, new bands often appear in the far-infrared region (typically below 600 cm⁻¹) which are attributed to the formation of new metal-nitrogen (ν(M-N)) bonds, providing direct evidence of coordination. nih.gov

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for N-Ethylbenzimidazole and its Complexes

Compound ν(C=N) ν(M-N) Reference N-Ethylbenzimidazole (Ligand) ~1620 - mdpi.com [Cu(etbzim)₂(3-Mesal)₂] ~1600 ~270 mjcce.org.mk [Co(PEBI)₂Cl₂] 1494 Not reported [Ag(NHC-Et)₂] Complex 1555 (C=N) / 1455 (C-N) Not reported epfl.ch

Note: 'etbzim' and 'PEBI' are abbreviations used for N-ethylbenzimidazole in the cited literature. NHC-Et refers to an N-heterocyclic carbene derived from N-ethylbenzimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is used to characterize the structure of diamagnetic N-Ethylbenzimidazole complexes, most commonly those of Zn(II), Cd(II), and Ag(I). nih.govikm.org.my The coordination of the ligand to a metal center alters the electronic environment of the ligand's atoms, leading to changes in the chemical shifts (δ) of its protons (¹H NMR) and carbons (¹³C NMR).

In the ¹H NMR spectrum of a diamagnetic complex, the signals corresponding to the protons of the benzimidazole ring and the ethyl group are typically shifted downfield compared to the free ligand. tubitak.gov.tr This downfield shift is a consequence of the deshielding effect caused by the electron-withdrawing nature of the metal cation upon coordination. The proton at the C2 position of the imidazole ring is particularly sensitive, and its signal often shows a significant downfield shift, providing strong evidence of coordination at the N3 nitrogen. tubitak.gov.tr

Similarly, in the ¹³C NMR spectrum, the carbon signals of the ligand are also shifted, with the C2 carbon of the imidazole ring showing a pronounced downfield shift upon complexation. tubitak.gov.tr For paramagnetic complexes (e.g., Co(II), Fe(II)), ¹H NMR signals are often significantly broadened to the point of being unobservable, or they appear as very broad peaks. tubitak.gov.trepfl.ch This broadening is a direct result of the rapid nuclear relaxation induced by the unpaired electrons of the paramagnetic metal center.

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Ethylbenzimidazole (PEBI) and its Zn(II) Complex in CDCl₃

Compound Nucleus Imidazole C2-H Imidazole C2 Reference PEBI (Ligand) ¹H 7.9 - [Zn(PEBI)₂Cl₂] ¹H 8.60 - PEBI (Ligand) ¹³C - 141.0 [Zn(PEBI)₂Cl₂] ¹³C - 142.2

Note: PEBI refers to N-phenylethylbenzimidazole in the cited study, which serves as a close analogue demonstrating the principle of chemical shifts upon coordination.

UV-Vis Spectroscopy and Electronic Transitions

UV-Visible spectroscopy investigates the electronic transitions within a molecule and is used to probe the coordination environment of the metal ion in N-Ethylbenzimidazole complexes. The spectra of the complexes typically display two types of transitions: intra-ligand transitions and d-d transitions. researchgate.netresearchgate.net

Intra-ligand transitions, which are usually high-intensity bands observed in the ultraviolet region (below 350 nm), are assigned to π→π* and n→π* transitions within the benzimidazole ring system. These bands may experience a slight shift (hypsochromic or bathochromic) upon coordination compared to the free ligand. nih.govresearchgate.net

For complexes with d-block metals like Cu(II), Co(II), and Ni(II), weaker absorption bands are observed in the visible or near-infrared region. These correspond to d-d electronic transitions, where an electron is excited from a lower-energy d-orbital to a higher-energy d-orbital. The position and intensity of these bands are highly dependent on the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square-planar). mdpi.comresearchgate.net For example, Cu(II) complexes with N-ethylbenzimidazole often exhibit a broad d-d absorption band in the visible region, which is characteristic of a distorted octahedral or square-planar geometry. researchgate.net In some cases, ligand-to-metal charge transfer (LMCT) bands can also be observed. researchgate.net

Table 4: Electronic Spectral Data (nm) for Representative N-Ethylbenzimidazole Complexes

Complex λ_max (nm) Assignment Coordination Geometry Suggestion Reference [Cu(etbzim)₂(3-Mesal)₂] ~300-350 Intra-ligand / Charge Transfer Distorted Octahedral mjcce.org.mk ~650-700 d-d transition [Ni(seabz)₂Cl₂] ~630 ³T₁(F) → ³T₁(P) Tetrahedral ikm.org.my ~1150 ³T₁(F) → ³A₂(F)

Note: 'etbzim' refers to 2-ethylbenzimidazole (B155763), and 'seabz' to 2-amino-1-(2-ethylsulfonyl)ethylbenzimidazole.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species, particularly those containing metal ions with one or more unpaired electrons, such as Cu(II) and Ru(III). researchgate.netresearchgate.net The technique provides detailed information about the electronic ground state and the local environment of the metal ion.

For Cu(II) complexes of N-Ethylbenzimidazole, the EPR spectra are often recorded for powdered samples at low temperatures. The spectra are typically axial, characterized by two principal g-values: g

Table 5: EPR Spectral Parameters for Cu(II) Complexes with 2-Ethylbenzimidazole (etbzim)

Complex g_|| g_⊥ Ground State Reference [Cu(etbzim)₂(3-Mesal)₂] 2.25 2.06 d(x²-y²) [8, 20] [Cu(etbzim)₂(4-Mesal)₂] 2.26 2.05 d(x²-y²) [8, 20] [Cu(etbzim)₂(4-MeOsal)₂] 2.26 2.06 d(x²-y²) mjcce.org.mk

Table of Mentioned Compounds

Theoretical and Computational Studies of N Ethylbenzimidazole

Quantum Chemical Calculations

Quantum chemical calculations have become a powerful tool for investigating the properties of heterocyclic compounds like N-Ethylbenzimidazole. These methods allow for the detailed examination of molecular geometries, vibrational modes, and electronic transitions at the atomic level, offering a synergy between theoretical predictions and experimental observations.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. For N-Ethylbenzimidazole, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), have been employed to determine various molecular properties. rsc.org These calculations provide a foundational understanding of the molecule's stability and reactivity. rsc.org

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For N-Ethylbenzimidazole, DFT calculations have been used to determine its most stable conformation by calculating key geometrical parameters. rsc.org The process involves adjusting the coordinates of the atoms to locate the point on the potential energy surface where the forces on each atom are zero. The resulting optimized structure corresponds to the molecule's geometry in the gas phase. These theoretical structures are crucial for calculating other properties like vibrational frequencies and electronic spectra. Studies on related benzimidazole (B57391) derivatives have shown that optimized parameters from DFT calculations are generally in good agreement with experimental data obtained from X-ray crystallography, with minor deviations often attributed to intermolecular interactions in the solid state.

Table 1: Selected Calculated Geometrical Parameters for 2-Ethylbenzimidazole (B155763) This table is based on findings from DFT B3LYP/6-311G(d,p) calculations. The data is illustrative of the parameters obtained in such studies. rsc.org

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | N-H | ~1.01 |

| C=N (imidazole) | ~1.38 | |

| C-N (imidazole) | ~1.39 | |

| C-C (benzene) | ~1.39 - 1.41 | |

| C-C (ethyl) | ~1.54 | |

| C-H (aromatic) | ~1.08 | |

| C-H (ethyl) | ~1.10 | |

| Bond Angle | C-N-C (imidazole) | ~105-108 |

| N-C-N (imidazole) | ~110-112 | |

| C-C-C (benzene) | ~119-121 |

The analysis of vibrational frequencies through DFT calculations is essential for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net For each optimized molecular geometry, a frequency calculation can be performed to predict the vibrational modes. researchgate.net Theoretical studies on 2-ethylbenzimidazole have successfully calculated its vibrational frequencies. rsc.org The results show a good correlation with experimental spectra, allowing for precise assignments of the observed absorption bands. rsc.org For instance, specific frequency ranges can be confidently attributed to the stretching and bending of particular bonds, such as the C-H bending of the ethyl group or the C=N and C=C stretching vibrations within the aromatic rings. rsc.org

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2-Ethylbenzimidazole Calculated values are from DFT B3LYP/6-311G(d,p) studies. rsc.org Experimental values are typical for benzimidazole derivatives.

| Vibrational Assignment | Calculated Frequency (cm⁻¹) rsc.org | Typical Experimental Frequency (cm⁻¹) |

| N-H Stretch | ~3660 | 3400-3500 |

| Aromatic C-H Stretch | ~3100 | 3050-3150 |

| Aliphatic C-H Stretch | ~2980 | 2850-2960 |

| C=N Stretch | 1622 | ~1620 |

| C=C Aromatic Stretch | 1588 | ~1590 |

| C-H Aliphatic Bending | 1477-1370 | 1370-1470 |

| C-N Stretch | ~1340 | ~1340 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation, and theoretical calculations of NMR shielding constants are vital for the accurate assignment of experimental chemical shifts (δ). The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is the standard approach for these calculations. nih.govrsc.orgscience.gov This method calculates the absolute shielding (σ) for each nucleus (e.g., ¹H, ¹³C), which can then be converted to chemical shifts for direct comparison with experimental data. nih.gov While specific calculated data for N-Ethylbenzimidazole is not widely published, experimental ¹H and ¹³C NMR spectra have been recorded, and the GIAO/DFT methodology has been successfully applied to closely related benzimidazoles, showing excellent agreement between theoretical and experimental values. rsc.orgnih.gov

Table 3: Experimental and Representative Calculated NMR Chemical Shifts (δ, ppm) for 1-Ethylbenzimidazole Experimental data recorded in DMSO-d6. rsc.org Calculated values are representative, based on GIAO/DFT studies of similar benzimidazole structures. nih.govscience.gov

| ¹H NMR | Experimental δ (ppm) rsc.org | Assignment |

| 8.25 | H2 (N-CH-N) | |

| 7.60 - 7.20 | Aromatic (H4, H5, H6, H7) | |

| 4.26 | -CH₂- | |

| 1.36 | -CH₃ | |

| ¹³C NMR | Experimental δ (ppm) rsc.org | Assignment |

| 144.04 | C2 (N-CH-N) | |

| 143.92, 134.04 | C7a, C3a | |

| 122.67, 121.89 | C5, C6 | |

| 119.92, 110.71 | C4, C7 | |

| 79.69 | -CH₂- | |

| 15.64 | -CH₃ |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths that underlie a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. This analysis helps in assigning the electronic transitions observed experimentally. For instance, studies on N-Butyl-1H-benzimidazole, a close homologue, show that TD-DFT calculations can accurately predict the absorption maxima. researchgate.net The experimental spectrum for this compound shows peaks at 248 nm and approximately 295 nm, which is well-reproduced by theoretical calculations that predict a peak at 248 nm. researchgate.net These transitions typically correspond to π → π* excitations within the conjugated benzimidazole ring system.

Table 4: Calculated Electronic Transitions for N-Butyl-1H-benzimidazole (Representative for N-Ethylbenzimidazole) Data based on TD-DFT calculations for a close homologue, illustrating the expected electronic transitions. researchgate.net

| Calculated λ (nm) | Oscillator Strength (f) | Major Contribution | Experimental λ (nm) |

| ~248 | > 0.1 | HOMO → LUMO+1 (π → π) | 248 |

| Not Reported | - | HOMO-1 → LUMO (π → π) | ~295 |

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. For N-Ethylbenzimidazole and its isomers, a strong correlation between calculated and experimental data has been established across various properties.

Molecular Geometry : Optimized bond lengths and angles calculated by DFT have been shown to be in good agreement with experimental X-ray diffraction data for related benzimidazoles. rsc.org

Vibrational Spectra : There is a notable consistency between the vibrational frequencies predicted by DFT and those measured by experimental IR spectroscopy, which allows for reliable spectral assignments. rsc.org

NMR Spectra : The GIAO/DFT method has proven to be highly effective in predicting NMR chemical shifts for benzimidazole systems. nih.govscience.gov The strong linear correlation often observed between calculated and experimental shifts allows for unambiguous assignment of complex spectra and confirmation of molecular structures. nih.gov

Electronic Spectra : TD-DFT calculations have successfully reproduced the experimental UV-Vis absorption bands for N-alkylated benzimidazoles, accurately identifying the energies and nature of the underlying electronic transitions. researchgate.net

This consistent agreement underscores the predictive power of modern computational methods and their importance in complementing and explaining experimental findings in the study of N-Ethylbenzimidazole.

Density Functional Theory (DFT) Calculations

NMR Shielding Constants

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of N-Ethylbenzimidazole at the atomic level. These simulations provide insights into its interactions with various environments, which is crucial for understanding its performance in different applications.

Modeling Interactions with Surfaces (e.g., Metal Surfaces in Corrosion Inhibition)

While specific MD simulation studies exclusively focused on N-Ethylbenzimidazole for corrosion inhibition are not extensively documented in publicly available literature, the behavior of benzimidazole derivatives, in general, provides a strong predictive framework. researchgate.netresearchgate.net MD simulations are instrumental in elucidating the mechanism of corrosion inhibition by modeling the adsorption of inhibitor molecules onto metal surfaces, such as steel or copper, in corrosive environments. tandfonline.comull.esresearchgate.netrsdjournal.org

Theoretical studies suggest that benzimidazole derivatives, and by extension N-Ethylbenzimidazole, adsorb onto metal surfaces through a combination of physical and chemical interactions. tandfonline.com The lone pair electrons on the nitrogen atoms and the π-electrons of the benzimidazole ring are key to this process. tandfonline.com MD simulations can visualize the orientation of the N-Ethylbenzimidazole molecule on the metal surface. It is anticipated that the molecule would adsorb in a nearly planar orientation to maximize the contact of the aromatic ring with the surface. researchgate.net This flat adsorption creates a protective film that shields the metal from corrosive agents present in the solution. tandfonline.com

The interaction energy between the inhibitor molecule and the metal surface is a critical parameter that can be calculated from MD simulations. This energy value indicates the strength of the adsorption. For related benzimidazole derivatives, these simulations have shown strong interaction energies, signifying the formation of a stable protective layer. tandfonline.com The ethyl group at the N-1 position of N-Ethylbenzimidazole is expected to influence the packing and orientation of the molecules on the surface, potentially enhancing the hydrophobic nature of the protective film and thus its efficiency.

Investigation of Supramolecular Assemblies

The ability of molecules to self-assemble into larger, ordered structures is a key aspect of supramolecular chemistry. researchgate.net Computational methods, including molecular dynamics, can be employed to investigate the formation and stability of supramolecular assemblies involving N-Ethylbenzimidazole. Research on similar heterocyclic compounds suggests that non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces are the primary drivers for the formation of these assemblies. researchgate.net

In the case of N-Ethylbenzimidazole, the aromatic benzimidazole core can participate in π-π stacking interactions with other molecules. The presence of the N-ethyl group can influence the geometry of these stacks. MD simulations can predict the most energetically favorable arrangements, providing insights into the structure of potential aggregates or crystal packing. While specific studies on N-Ethylbenzimidazole are limited, research on related N-substituted benzimidazoles has utilized computational methods to understand their crystal packing and the role of non-covalent interactions. researchgate.net

In Silico Screening and Structure-Activity Relationship (SAR) Prediction

In silico methods are invaluable for predicting the biological activity and pharmacokinetic properties of molecules like N-Ethylbenzimidazole, thereby accelerating the drug discovery and development process.

Docking Studies for Target Binding Affinity (e.g., Kinase Inhibitors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug design to understand how a ligand, such as N-Ethylbenzimidazole, might bind to a biological target, for instance, a protein kinase. nih.govmdpi.com Kinases are a significant class of drug targets, especially in cancer therapy. mdpi.com

Benzimidazole derivatives have been identified as potent inhibitors of various kinases. mdpi.comnih.gov Docking studies of these derivatives reveal that the benzimidazole scaffold can fit into the ATP-binding pocket of kinases, forming key hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. mdpi.com For N-Ethylbenzimidazole, it is hypothesized that the benzimidazole ring would act as the primary pharmacophore, while the N-ethyl group could occupy a hydrophobic pocket within the active site, potentially contributing to the binding affinity and selectivity.

Table 1: Predicted Kinase Inhibitory Potential of N-Ethylbenzimidazole (Hypothetical based on related structures)

| Kinase Target | Predicted Binding Mode | Potential Interactions |

| Tyrosine Kinase | ATP-competitive | Hydrogen bonds with hinge region, hydrophobic interactions with gatekeeper residue. |

| Aurora Kinase | ATP-competitive | Interactions with the DFG motif, hydrophobic packing. |

| Janus Kinase (JAK) | ATP-competitive | Formation of hydrogen bonds with the kinase backbone. nih.gov |

This table is illustrative and based on the known interactions of the benzimidazole scaffold with various kinases. Specific experimental validation for N-Ethylbenzimidazole is required.

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating the drug-likeness of a compound. cabidigitallibrary.org Various computational models and software, such as SwissADME, can predict these properties based on the molecular structure of N-Ethylbenzimidazole. nih.govscience.gov

Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity or property, are often employed for ADME prediction. nih.govscirp.orgresearchgate.net These models use molecular descriptors, such as lipophilicity (LogP), molecular weight, and polar surface area, to predict the pharmacokinetic behavior of a molecule. scirp.org

Table 2: Predicted ADME Properties of N-Ethylbenzimidazole

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |

| BBB Permeant | Yes | Suggests the molecule may cross the blood-brain barrier. |

| Distribution | ||

| Lipophilicity (iLogP) | 2.1 | Optimal lipophilicity for cell membrane permeability. nih.gov |

| Water Solubility | Moderately soluble | Influences formulation and absorption. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of some CYP isoforms | May lead to drug-drug interactions. |

| Excretion | ||

| Primary Route | Likely renal and/or hepatic | Influences dosing regimen. |

These predictions are generated from computational models and require experimental verification.

The "Rule of Five," a set of guidelines to evaluate drug-likeness, can also be applied. N-Ethylbenzimidazole generally adheres to these rules (molecular weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10), suggesting it has favorable physicochemical properties for a potential oral drug candidate. nih.gov

Catalytic Applications of N Ethylbenzimidazole and Its Complexes

N-Ethylbenzimidazole as a Catalyst or Catalyst Precursor

N-Ethylbenzimidazole primarily functions as a precursor to more complex catalytic systems, particularly N-heterocyclic carbenes. The journey from N-ethylbenzimidazole to a catalytically active species often involves its conversion into a benzimidazolium salt. This salt is the direct precursor to the NHC, which can be generated in situ or used to form stable metal-NHC complexes. acs.orgacs.orgnih.gov

The synthesis of these precursors typically involves the reaction of N-ethylbenzimidazole with an alkyl or aryl halide. For instance, reacting N-ethylbenzimidazole with 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene (B1272263) yields a bis-benzimidazolium salt, which is a direct precursor for bimetallic NHC complexes. acs.orgacs.org These precursors are foundational for creating catalysts used in a variety of C-C coupling reactions. nih.gov

Beyond its role as an NHC precursor, the N-ethylbenzimidazole moiety has been incorporated as a ligand in manganese-based oxidation catalysts. In a notable example, replacing pyridine (B92270) donors with N-ethylbenzimidazoles in a manganese complex led to a dramatic increase in the enantioselectivity of γ-C–H bond lactonization, achieving up to 99.9% enantiomeric excess (ee). acs.org This demonstrates the significant electronic and steric influence the N-ethylbenzimidazole ligand can exert within a metal's coordination sphere, fine-tuning its catalytic performance for asymmetric transformations.

N-Heterocyclic Carbene (NHC) Metal Complexes Derived from N-Ethylbenzimidazole

NHCs derived from N-ethylbenzimidazole are highly effective ligands for transition metals like palladium and silver, forming stable complexes that exhibit remarkable catalytic activity. These ligands are valued for their strong σ-donating properties, which stabilize the metal center and promote oxidative addition, a key step in many catalytic cycles.

The synthesis of NHC metal complexes from N-ethylbenzimidazole typically follows a multi-step route. First, N-ethylbenzimidazole is quaternized to form a benzimidazolium salt. acs.org For example, 1,4-bis[1′-(N-ethyl-benzimidazoliumyl)methyl]-2,3,5,6-tetramethylbenzene hexafluorophosphate (B91526) (L¹H₂·(PF₆)₂) is prepared from N-ethylbenzimidazole and 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, followed by an anion exchange. acs.org

The NHC complex is then typically formed via transmetallation. The benzimidazolium salt is first reacted with a weak base like silver(I) oxide (Ag₂O) to generate a silver-NHC complex. cognizancejournal.com This intermediate is a useful transmetallating agent, readily transferring the NHC ligand to a palladium salt, such as Pd(CH₃CN)₂Cl₂, to yield the desired palladium-NHC complex. acs.orgcognizancejournal.com A dinuclear Pd(II) complex, L¹Pd₂Cl₄, has been synthesized using this method. acs.orgnih.gov

These complexes are characterized using standard analytical techniques. The disappearance of the acidic NCHN proton signal in the ¹H NMR spectrum and the appearance of a characteristic signal for the carbene carbon (C-Pd) around 170.0 ppm in the ¹³C NMR spectrum confirm the formation of the metal-carbene bond. acs.org The definitive structures of these complexes are often confirmed by single-crystal X-ray diffraction analysis. acs.orgresearchgate.net

The dinuclear palladium(II) complex derived from N-ethylbenzimidazole, L¹Pd₂Cl₄, has proven to be a highly active catalyst for several key C-C cross-coupling reactions.

Suzuki-Miyaura Coupling: This complex effectively catalyzes the coupling of various aryl halides with phenylboronic acid. acs.org It shows excellent performance for both activated aryl bromides (with electron-withdrawing groups) and deactivated aryl bromides (with electron-donating groups), achieving high yields. acs.orgacs.org The catalyst is also effective for some aryl chlorides, particularly activated ones like 4-chloronitrobenzene. acs.org Optimized conditions often involve a K₃PO₄·3H₂O base in a MeOH/H₂O solvent system, and the reaction can proceed efficiently in air. acs.orgacs.org

Table 1: Suzuki-Miyaura Coupling Catalyzed by N-Ethylbenzimidazole-Derived Pd(II)-NHC Complex

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 4-Bromoacetophenone | 4-Acetylbiphenyl | 96% |

| 4-Bromoanisole (B123540) | 4-Methoxybiphenyl | 95% |

| 1-Bromonaphthalene | 1-Phenylnaphthalene | 94% |

| 4,4'-Dibromobiphenyl | 4,4''-Diphenyl-p-terphenyl | 95% |

| 4-Chloronitrobenzene | 4-Nitrobiphenyl | 92% |

Reaction conditions: aryl halide (0.5 mmol), phenylboronic acid (0.6 mmol), K₃PO₄·3H₂O (1.2 mmol), catalyst (0.2 mol %), MeOH/H₂O (5:1), 60 °C, in air. Data sourced from acs.orgacs.org.

Heck-Mizoroki Reaction: The same palladium complex demonstrates good to excellent yields in the Heck-Mizoroki reaction for the coupling of aryl bromides with styrene (B11656). The reaction is typically performed in 1,4-dioxane (B91453) with K₂CO₃ as the base and tetrabutylammonium (B224687) bromide (TBAB) as an additive, which significantly improves the yield. acs.org

Table 2: Heck-Mizoroki Coupling Catalyzed by N-Ethylbenzimidazole-Derived Pd(II)-NHC Complex

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 4-Bromoacetophenone | 4-Acetyl-trans-stilbene | 96% |

| 4-Bromotoluene | 4-Methyl-trans-stilbene | 85% |

| 1-Bromonaphthalene | 1-Vinylnaphthalene | 93% |

Reaction conditions: aryl bromide (0.5 mmol), styrene (0.6 mmol), K₂CO₃ (1.0 mmol), TBAB (10 mol %), catalyst (0.2 mol %), 1,4-dioxane, 110 °C. Data sourced from acs.org.

Sonogashira Reaction: For the Sonogashira coupling of aryl halides with terminal alkynes, the N-ethylbenzimidazole-derived Pd(II)-NHC complex requires the use of ancillary catalysts, specifically PPh₃ and CuI. acs.org With these additives, under a nitrogen atmosphere with Cs₂CO₃ as the base in DMF, the reaction proceeds to give good yields. acs.orgnih.gov

Table 3: Sonogashira Coupling Catalyzed by N-Ethylbenzimidazole-Derived Pd(II)-NHC Complex

| Aryl Halide | Alkyne | Product | Yield (%) |

|---|---|---|---|

| 4-Bromoanisole | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 81% |

| 4-Bromotoluene | Phenylacetylene | 1-Methyl-4-(phenylethynyl)benzene | 85% |

| 1-Iodonaphthalene | Phenylacetylene | 1-(Phenylethynyl)naphthalene | 95% |

Reaction conditions: aryl halide (0.5 mmol), alkyne (0.6 mmol), Cs₂CO₃ (1.0 mmol), PPh₃ (10 mol %), CuI (10 mol %), catalyst (0.5 mol %), DMF, 80 °C, N₂. Data sourced from acs.org.

The catalytic efficiency of these NHC complexes is sensitive to both the ligand's structure and the amount of catalyst used.

Ligand Structure: Research comparing the N-ethyl derivative (L¹) with other N-substituted analogues (e.g., N-picolyl, N-benzyl, N-allyl) in the same bis-benzimidazolium framework demonstrates that the nature of the N-substituent influences the final complex's structure and catalytic performance. acs.org While a direct comparison of catalytic activity under identical conditions for the different ligands was not the primary focus of the cited study, the principle that ligand modification fine-tunes catalytic output is well-established in NHC chemistry. researchgate.net

Catalyst Loading: The amount of the N-ethylbenzimidazole-derived palladium complex has a significant impact on catalytic activity. For the Sonogashira coupling of 4-bromoanisole and phenylacetylene, reducing the catalyst loading from 0.5 mol % to 0.25 mol % resulted in a sharp drop in product yield from 81% to 39%. acs.org This indicates that for challenging coupling reactions, a higher catalyst loading is necessary to achieve efficient conversion.

Catalytic Activity in C-C Coupling Reactions (e.g., Suzuki-Miyaura, Heck-Mizoroki, Sonogashira)

Metal-Organic Frameworks (MOFs) and Polyrotaxanes Incorporating N-Ethylbenzimidazole Moieties

The structural versatility of N-ethylbenzimidazole extends to the realm of advanced materials like Metal-Organic Frameworks (MOFs) and polyrotaxanes.

Metal-Organic Frameworks (MOFs): While N-ethylbenzimidazole itself is not typically used as a primary linker, its derivatives are employed to construct coordination polymers and MOFs. For example, ligands such as 1,4-bis(2-ethylbenzimidazol-1-ylmethyl)benzene and 1,3-bis[(N-ethyl-benzimidazole)methylene]-2-aniline have been used to synthesize new Cd(II) and Ag(I) coordination polymers. tandfonline.comcolab.ws In another approach, 2-ethylbenzimidazole (B155763) can be chemically modified into 2-ethyl-4,5-imidazoledicarboxylic acid, which then serves as a ligand to assemble 3-D MOFs with cadmium. These materials are primarily explored for their luminescence and sensing properties. tandfonline.com

Polyrotaxanes: N-ethylbenzimidazole moieties have been incorporated into complex macromolecular architectures. The N-alkylation (including ethylation) of polybenzimidazoles (PBI) is a known strategy to modify the polymer's properties by eliminating intermolecular hydrogen bonding. researchgate.net This chemical handle has been used in the synthesis of novel side-chain polyrotaxanes, where macrocycles like cyclodextrins are threaded onto side chains attached to the polymer backbone. researchgate.netulisboa.pt The introduction of the N-ethylbenzimidazole unit is a key step in creating the necessary side-chain structure for the formation of these intricate, mechanically interlocked molecules. ulisboa.ptresearchgate.net

Biological Activities and Pharmacological Investigations of N Ethylbenzimidazole Derivatives

Anticancer Research

Derivatives of benzimidazole (B57391) have emerged as a promising class of compounds in the field of oncology research. nih.gov Their anticancer effects are attributed to various mechanisms, including the ability to interfere with the proliferation of cancer cells and induce programmed cell death. frontiersin.orgresearchgate.net

Potent Anticancer Properties of N-Alkylated Benzimidazoles

N-alkylation of the benzimidazole core is a key strategy in the development of potent anticancer agents. The introduction of an alkyl group, such as an ethyl group, at the N-1 position can significantly influence the compound's biological activity. researchgate.netikm.org.my Research has shown that N-alkylated benzimidazoles exhibit dose-dependent cytotoxic activity against various cancer cell lines. nih.govresearchgate.net For instance, the synthesis of N-alkylbenzimidazoles, including N-ethylbenzimidazole, and their subsequent conversion to bis-benzimidazolium salts have yielded compounds with potent anti-proliferation efficacy. nih.govresearchgate.net

Effectiveness against Human Colorectal Cancer Cell Lines (e.g., IC50 values)

N-Ethylbenzimidazole derivatives have demonstrated notable efficacy against human colorectal cancer cell lines, such as HCT-116. nih.govresearchgate.net In one study, a series of meta-xylyl linked bis-benzimidazolium salts, derived from N-alkylbenzimidazoles including an ethyl-substituted variant, exhibited significant dose-dependent cytotoxicity towards HCT-116 cells. nih.govresearchgate.net The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for these compounds ranged from 0.1 to 17.6 μM. nih.govresearchgate.net Notably, the anti-proliferation activity of all tested bis-benzimidazolium salts was more pronounced than that of the standard reference drug, 5-fluorouracil, which had an IC50 of 19.2 μM. nih.gov

Another study investigating the anti-proliferation effects of different benzimidazole derivatives on HCT-116 cells found that a specific benzimidazole compound (benzimidazole 2) had an IC50 value of 16.2 ± 3.85 μg/mL. nih.gov

| Compound Type | IC50 Value (µM) | Reference |

|---|---|---|

| meta-xylyl linked bis-benzimidazolium salts | 0.1 - 17.6 | nih.govresearchgate.net |

| 5-fluorouracil (standard) | 19.2 | nih.gov |

Mechanisms of Anticancer Action (e.g., induction of apoptotic cell death)

A primary mechanism through which benzimidazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.net Studies have shown that these compounds can trigger the apoptotic cascade in cancer cells. nih.gov For example, some benzimidazole derivatives have been found to induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases, which are key enzymes in the apoptotic process.

In studies on CCRF-CEM cells, a benzimidazole derivative demonstrated very good pro-apoptotic properties by inducing the mitochondrial apoptotic pathway. nih.gov Furthermore, investigations into the cytotoxic effects of certain benzimidazole derivatives on HepG2 cells revealed that the observed anticancer effects are attributed to the induction of apoptosis, as confirmed by flow cytometry analysis. Research on various cancer cell lines has indicated that many benzimidazole derivatives induce cytotoxicity primarily through apoptosis via the intrinsic pathway. researchgate.net

Antiviral Properties

In addition to their anticancer potential, N-ethylbenzimidazole and its derivatives have been investigated for their antiviral activities, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). iosrphr.orgirjponline.org

Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase

N-Ethylbenzimidazole derivatives belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govuctm.edu Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the viral DNA. Instead, they bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, which is located approximately 10Å from the polymerase active site. uctm.edu This binding induces a conformational change in the enzyme, distorting the catalytic site and thereby inhibiting its function. uctm.edu This mechanism of action is highly specific to HIV-1 RT. nih.govuctm.edu

The development of new NNRTIs is a crucial area of AIDS research, driven by the emergence of drug-resistant viral strains. irjponline.orgnih.gov Research efforts have focused on synthesizing novel benzimidazole derivatives that can effectively inhibit both wild-type and mutant forms of HIV-1 RT. nih.govnih.gov

Activity against Resistant HIV-1 Variants

A significant challenge in HIV-1 therapy is the emergence of drug-resistant variants. nih.gov Research has been directed towards developing NNRTIs that retain activity against these resistant strains. nih.govnih.gov Studies on 1,2-bis-substituted benzimidazoles have shown that modifications to the benzimidazole ring can profoundly affect their antiviral potency and their effectiveness against NNRTI-resistant HIV-1 variants. nih.gov

Antimicrobial Effects

N-Ethylbenzimidazole derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.

Antibacterial Properties

Derivatives of N-ethylbenzimidazole have shown varied antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain [1-(N-substituted amino)methyl]-2-ethylbenzimidazole derivatives have been synthesized and evaluated for their antibacterial action. niscpr.res.in Studies have reported that unsubstituted derivatives of 2-ethylbenzimidazole (B155763) exhibit significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with the minimum inhibitory concentrations (MICs) varying based on the specific substituents on the benzimidazole ring. The introduction of a pyridine-3-methyl group at the N1-position of 2-ethylbenzimidazole has been shown to enhance antibacterial activity against E. coli, with a reported MIC of 12.5 µg/mL, which is attributed to improved membrane penetration.

Furthermore, research into a broader class of benzimidazole derivatives has provided insights that are likely applicable to N-ethyl analogues. For example, some 2-substituted benzimidazoles have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The antibacterial mechanism of benzimidazoles is often attributed to the inhibition of bacterial nucleic acid and protein synthesis. irjponline.org

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference |

| Unsubstituted 2-Ethylbenzimidazole Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Varying MICs | |

| 1-(Pyridine-3-methyl)-2-ethylbenzimidazole Derivatives | E. coli | MIC = 12.5 µg/mL | |

| 2-(1H-benzimidazol-2-yl)-6-substituted thieno[2,3-b]quinolines (Nitro derivatives) | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | Less active than Nitrofurazone | rroij.com |

| Amidinobenzimidazole with o-chlorophenyl-1,2,3-triazole (8c) | MRSA | Strong inhibitory activity | nih.gov |

| Amidinobenzimidazole with non-substituted phenyl ring (7a) | ESBL-producing E. coli | More potent than ceftazidime (B193861) and ciprofloxacin | nih.gov |

This table is for illustrative purposes and includes data from related benzimidazole derivatives to provide a broader context.

Antifungal Activity (e.g., against Candida albicans)

The antifungal potential of N-ethylbenzimidazole derivatives has been a key area of investigation. A derivative of 2-ethylbenzimidazole demonstrated a potent MIC of 0.12 µg/mL against Mucor circinelloides. researchgate.net Research has also highlighted their efficacy against other fungal pathogens like Rhizoctonia solani and Pyricularia oryzae.

Specifically concerning Candida albicans, a common human fungal pathogen, various N-substituted benzimidazole derivatives have been synthesized and tested. ajptonline.com For instance, novel 2-chloromethyl-1H-benzimidazole derivatives condensed with different aromatic and heterocyclic amines were screened for their antifungal activity against C. albicans. ajptonline.com In one study, N-methyl-2-[α-(chloro)piperazin-1-yl]ethyl benzimidazole derivatives were synthesized and evaluated, with one derivative, VP2, showing a high potency with an MIC of 0.0312 µmole/ml against resistant strains of C. albicans. derpharmachemica.com Other derivatives in the same series also showed moderate to good antifungal activity. derpharmachemica.com The antifungal action of these compounds is often linked to their ability to disrupt fungal cellular processes. The azole group of antifungals, for example, acts by inhibiting the C-14 demethylation of sterols. derpharmachemica.com

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives against Candida albicans

| Compound/Derivative | Activity/MIC | Reference |

| N-methyl-2-[α-(chloro)piperazin-1-yl]ethyl benzimidazole (VP2) | MIC of 0.0312 µmole/ml (against resistant strains) | derpharmachemica.com |

| N-methyl-2-[α-(chloro)piperazin-1-yl]ethyl benzimidazole (VP1, VP4) | MIC of 0.0625 µmole/ml | derpharmachemica.com |

| N-methyl-2-[α-(chloro)piperazin-1-yl]ethyl benzimidazole (VP3, VP5) | MIC of 0.125 µmole/ml | derpharmachemica.com |

| 5-Bromo-benzimidazole derivative (Compound 5) | 26 mm zone of inhibition | mdpi.com |

This table includes data from closely related N-alkyl benzimidazole derivatives to illustrate the potential of the N-ethyl scaffold.

Anti-Protozoal and Antihelminthic Activities of Related Benzimidazoles

While specific data on the anti-protozoal and antihelminthic activities of N-ethylbenzimidazole is limited in the provided search results, the broader benzimidazole class is well-established for these properties. d-nb.inforesearchgate.net Benzimidazoles like mebendazole, flubendazole, and fenbendazole (B1672488) are highly effective against protozoan parasites such as Trichomonas vaginalis and Giardia lamblia, with 50% inhibitory concentrations (IC50s) ranging from 0.005 to 0.16 µg/ml. asm.orgasm.org The primary target for the antiparasitic action of benzimidazoles is the protein β-tubulin, leading to the disruption of microtubule-dependent processes. asm.orgasm.org The presence of specific amino acid residues, such as Glu-198 and Phe-200, in the β-tubulin sequence is a strong predictor of benzimidazole susceptibility. asm.orgasm.org